Predicted Physicochemical and ADME Properties
Computational predictions indicate that 2-(Benzyloxy)-5-chloro-3-fluoropyridine possesses physicochemical properties that are significantly altered compared to the parent pyridine scaffold [1]. The introduction of the benzyloxy group and halogens increases lipophilicity (LogP) and topological polar surface area (TPSA), which are critical parameters influencing membrane permeability and oral bioavailability in drug design .
| Evidence Dimension | Octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 3.4-3.66; TPSA: 22.12 Ų |
| Comparator Or Baseline | Unsubstituted Pyridine: LogP ≈ 0.73; TPSA ≈ 12.89 Ų |
| Quantified Difference | LogP increased by ~2.7-2.9 units (over 500-fold higher lipophilicity); TPSA increased by ~9.2 Ų |
| Conditions | Computational prediction (in silico model) |
Why This Matters
The substantial increase in LogP compared to unsubstituted pyridine indicates enhanced membrane permeability, which is a desirable property for central nervous system (CNS) drug candidates and for improving oral absorption.
- [1] Molaid. 5-氯-3-氟-2-苯基甲氧基吡啶 | 1227622-70-9. Accessed 2026. View Source
